(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone
Description
The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone features a hybrid structure combining a sulfonated thiazepane ring, a 2-fluorophenyl substituent, and a pyrazole-linked methanone moiety.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-23(14,21)22)15(20)11-9-17-18-10-11/h1-4,9-10,14H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMEHHCWRYSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its unique structural features, which include a thiazepan ring and a pyrazole moiety. This article explores its biological activity, potential pharmacological applications, synthesis methods, and interactions with biological targets.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 420.47 g/mol. The presence of fluorine in the structure enhances its electronic properties, potentially influencing its reactivity and interactions with biological systems.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities. The following are key areas of interest regarding its biological effects:
1. Antimicrobial Activity
Research suggests that compounds with thiazepane rings often display antimicrobial properties. The unique structure of this compound may enhance its ability to interact with microbial targets, potentially leading to effective treatments against various pathogens.
2. Enzyme Inhibition
The compound may act as an inhibitor or modulator in biochemical pathways. Its structure allows for interactions with specific enzymes or receptors, which could be relevant in conditions such as pain management and neuropharmacology .
3. Computational Predictions
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the biological activity based on structural similarities to known compounds. These predictions suggest potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution reactions are commonly used.
- Attachment of the Pyrazole Moiety : This step may involve cross-coupling reactions or other methods to introduce the pyrazole structure.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Hydrogen Bonding : The thiazepane ring may form hydrogen bonds with polar functional groups in proteins.
- π-π Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares key structural motifs with other fluorophenyl- and heterocycle-containing molecules:
Key Observations:
Fluorophenyl Substitution: The 2-fluorophenyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, similar to 2,4-difluorophenyl motifs in triazole derivatives .
Therapeutic Potential and Limitations
- Inferred Activity : The patent compounds’ 11β-HSD1 inhibition for metabolic/CNS disorders suggests the target molecule may share similar applications, though experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
